Enhanced Lipophilicity (LogP) Drives Blood-Brain Barrier Penetration Potential
The calculated LogP of 1-((4-Ethoxyphenyl)sulfonyl)piperazine is significantly higher than that of its methoxy and unsubstituted phenyl analogs, indicating superior potential for passive diffusion across lipid membranes, including the blood-brain barrier . This is a critical differentiator for CNS-targeting programs.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.16 |
| Comparator Or Baseline | 1-((4-Methoxyphenyl)sulfonyl)piperazine: ACD/LogP ≈ 1.7; 1-(Phenylsulfonyl)piperazine: ACD/LogP ≈ 1.5 |
| Quantified Difference | Increase of ~0.46 log units vs. methoxy analog and ~0.66 log units vs. unsubstituted analog. |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module . |
Why This Matters
A higher LogP correlates with improved passive membrane permeability, making the compound a more suitable starting point for developing orally bioavailable CNS drugs.
